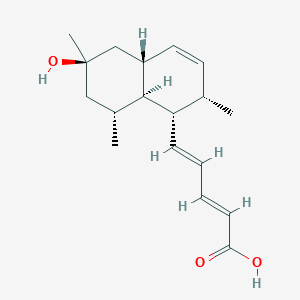

Tanzawaic acid E

Description

Properties

Molecular Formula |

C18H26O3 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid |

InChI |

InChI=1S/C18H26O3/c1-12-8-9-14-11-18(3,21)10-13(2)17(14)15(12)6-4-5-7-16(19)20/h4-9,12-15,17,21H,10-11H2,1-3H3,(H,19,20)/b6-4+,7-5+/t12-,13+,14-,15-,17-,18+/m0/s1 |

InChI Key |

GGRDDTWLVPZMAU-GRMGSOJRSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@](C[C@H]2[C@H]1[C@H]([C@H](C=C2)C)/C=C/C=C/C(=O)O)(C)O |

Canonical SMILES |

CC1CC(CC2C1C(C(C=C2)C)C=CC=CC(=O)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Tanzawaic Acid E from Penicillium steckii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation of Tanzawaic acid E, a polyketide secondary metabolite from the fungus Penicillium steckii. This document provides a comprehensive overview of the necessary experimental protocols, quantitative data, and a visual representation of the workflow, intended to aid researchers in the fields of natural product chemistry, mycology, and drug discovery. Penicillium steckii is a known producer of various bioactive compounds, including citrinin (B600267) and several derivatives of Tanzawaic acid.[1]

I. Overview of the Isolation Process

The isolation of this compound from Penicillium steckii follows a standard methodology for obtaining secondary metabolites from fungal cultures. The general workflow involves the cultivation of the fungus, followed by the extraction of the culture broth and mycelium, and subsequent chromatographic purification to isolate the target compound.

II. Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from Penicillium steckii.

Caption: Experimental workflow for the isolation of this compound.

III. Detailed Experimental Protocols

The following protocols are a composite representation of methodologies described in the scientific literature for the isolation of Tanzawaic acids from Penicillium species.

A. Fungal Strain and Fermentation

-

Strain Identification: The fungal strain should be identified as Penicillium steckii through morphological characteristics and analysis of its ribosomal RNA (rRNA) sequences.[2]

-

Culture Medium: A suitable liquid medium, such as Potato Dextrose Broth (PDB), is prepared and autoclaved for sterilization.

-

Inoculation: A pure culture of Penicillium steckii is inoculated into the sterile liquid medium under aseptic conditions.

-

Fermentation: The inoculated culture is incubated under static conditions at approximately 25-28°C for a period of 14-21 days to allow for the production of secondary metabolites.

B. Extraction

-

Separation of Mycelia and Broth: After the incubation period, the fungal culture is harvested. The mycelia are separated from the culture broth by filtration.

-

Solvent Extraction: The culture broth is extracted multiple times with an equal volume of ethyl acetate.[1][3] The mycelia can also be macerated and extracted with ethyl acetate to ensure the complete recovery of metabolites.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

C. Purification

-

Flash Column Chromatography: The crude extract is subjected to flash column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing compounds with similar TLC profiles to known Tanzawaic acids are pooled, concentrated, and further purified by RP-HPLC.[1] A C18 column is commonly used with a mobile phase consisting of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water. The elution is monitored by a UV detector, as Tanzawaic acids typically show UV absorption.

D. Structure Elucidation

The purified compound is identified as this compound by comparing its spectroscopic data with published values.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the structure of the compound. Comparison of the obtained NMR data with literature values for this compound confirms the identity of the isolated compound.

IV. Quantitative Data

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Value | Reference |

| Molecular Formula | C18H24O3 | |

| Molecular Weight | 288.38 g/mol | N/A |

| Appearance | Colorless gum/oil | |

| Optical Rotation | Varies depending on salt form and solvent | |

| UV λmax (in MeOH) | ~259 nm |

Note: The yield of this compound can vary significantly depending on the specific strain of Penicillium steckii, fermentation conditions, and extraction and purification efficiency.

V. Signaling Pathways and Logical Relationships

While the direct signaling pathways involved in the biosynthesis of this compound are complex and involve polyketide synthase (PKS) gene clusters, a logical relationship diagram for the structure elucidation process is presented below.

Caption: Logical workflow for the structure elucidation of this compound.

This guide provides a comprehensive framework for the isolation and identification of this compound from Penicillium steckii. Researchers are encouraged to optimize the described protocols based on their specific laboratory conditions and the characteristics of their fungal strain.

References

Tanzawaic Acid E: A Fungal Polyketide from Discovery to Characterization

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tanzawaic acid E is a polyketide natural product belonging to the tanzawaic acid family, a class of compounds characterized by a substituted decalin core. First identified from a marine-derived fungus, this molecule has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural source, discovery, and chemical characterization of this compound, intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery. The document details the producing organisms, outlines the isolation and structure elucidation methodologies, and presents key physicochemical and spectroscopic data in a structured format. Additionally, a proposed biosynthetic pathway and a summary of reported biological activities are discussed, providing a foundation for future investigation and development of this fungal metabolite.

Discovery and Natural Source

This compound was first reported in 2000 by Malmstrøm, Christophersen, and Frisvad as a new natural product isolated from a marine-derived strain of the fungus Penicillium steckii.[1] This fungus was obtained from an unidentified tunicate, highlighting the potential of marine invertebrates as hosts for chemically prolific microorganisms.[1] The discovery was part of a broader investigation into the secondary metabolite profiles of Penicillium citrinum, Penicillium steckii, and related species.[1]

Subsequent studies have confirmed that various strains of Penicillium are producers of tanzawaic acids. For instance, this compound has also been isolated from Penicillium sp. IBWF104-06, a fungus cultured from a soil sample.[2] Another marine isolate, Penicillium sp. SF-6013, obtained from the sea urchin Brisaster latifrons, was also found to produce a salt form of this compound.[3] The consistent production of this compound by P. steckii suggests it is a characteristic metabolite of this species.

The workflow for the discovery and initial characterization of this compound can be summarized as follows:

Physicochemical and Spectroscopic Data

The structure of this compound was determined through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. Its absolute configuration was later confirmed by X-ray crystallography. Key physicochemical and spectroscopic data are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆O₃ | |

| Molecular Weight | 290.40 g/mol | |

| Appearance | Colorless gum |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | P 2₁ 2₁ 2₁ | |

| a | 8.8767(4) Å | |

| b | 12.3684(7) Å | |

| c | 14.4431(8) Å | |

| Volume | 1585.1(1) ų | |

| Z | 4 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CD₃OD, 150 MHz)

| Position | Chemical Shift (δC) | Reference |

| 1 | 171.2 | |

| 2 | 121.8 | |

| 3 | 146.5 | |

| 4 | 128.2 | |

| 5 | 149.3 | |

| 6 | 51.9 | |

| 7 | 44.7 | |

| 8 | 41.6 | |

| 9 | 47.1 | |

| 10 | 70.1 | |

| 11 | 44.0 | |

| 12 | 35.9 | |

| 13 | 137.3 | |

| 14 | 131.0 | |

| 15 | 133.8 | |

| 16 | 19.8 | |

| 17 | 31.3 | |

| 18 | 23.4 |

Table 4: ¹H NMR Spectroscopic Data for this compound (CD₃OD, 600 MHz)

| Position | Chemical Shift (δH, mult., J in Hz) | Reference |

| 2 | 5.82 (d, 15.3) | |

| 3 | 7.27 (dd, 15.3, 11.2) | |

| 4 | 6.44 (dd, 15.5, 11.2) | |

| 5 | 6.15 (d, 15.5) | |

| 7 | 1.42 (m) | |

| 8 | 1.45 (m) | |

| 9 | 0.77 (m) | |

| 10 | 3.32 (d, 3.1) | |

| 11α | 1.20 (m) | |

| 11β | 1.57 (m) | |

| 12 | 1.62 (m) | |

| 13 | 5.74 (dd, 9.2, 2.2) | |

| 14 | 5.97 (dd, 9.2, 2.8) | |

| 16 | 1.62 (s) | |

| 17 | 0.93 (d, 6.4) | |

| 18 | 0.93 (d, 6.4) |

Experimental Protocols

Fungal Culture and Fermentation (General Protocol)

The producing fungus, Penicillium sp. IBWF104-06, was maintained on YMG agar (B569324) slants (yeast extract 4.0 g/L, malt (B15192052) extract 10 g/L, glucose 10 g/L, pH 5.5). For the production of this compound, the fungus was cultivated in a suitable liquid medium, typically at 25 °C with shaking for several days to allow for the biosynthesis of secondary metabolites.

Extraction and Isolation

Following fermentation, the culture broth is typically separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate. The resulting crude extract is concentrated under reduced pressure.

Purification of this compound from the crude extract is achieved through a series of chromatographic techniques. A common approach involves initial fractionation by flash open chromatography on silica (B1680970) gel, followed by further purification using reversed-phase high-performance liquid chromatography (HPLC).

Structure Elucidation

The planar structure of this compound was determined by extensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) was used to establish the molecular formula. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were employed to assign the proton and carbon signals and to establish the connectivity of the atoms within the molecule. The relative stereochemistry was elucidated through the analysis of NOESY correlations. The absolute configuration was definitively established by single-crystal X-ray diffraction analysis.

Biological Activity and Signaling Pathways

While a specific signaling pathway for this compound has not been extensively detailed in the currently available literature, several members of the tanzawaic acid family have demonstrated interesting biological activities, primarily anti-inflammatory and cytotoxic effects. For example, some tanzawaic acid derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in RAW 264.7 macrophages. This inhibition is often associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. A related tanzawaic acid derivative, Steckwaic acid F, has been shown to inhibit LPS-induced NF-κB activation. It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.

A simplified representation of a potential anti-inflammatory signaling pathway that could be modulated by this compound is depicted below:

Conclusion

This compound is a fungal polyketide with a well-characterized chemical structure, primarily produced by Penicillium steckii. Its discovery from a marine-derived fungus underscores the importance of exploring unique ecological niches for novel natural products. While its biological activity is still under investigation, the anti-inflammatory properties of related compounds suggest that this compound may be a valuable lead for further pharmacological studies. This technical guide provides a consolidated resource of the current knowledge on this compound, intended to facilitate future research into its therapeutic potential. Further investigation into its mechanism of action and specific molecular targets is warranted to fully elucidate its pharmacological profile.

References

Unraveling the Architecture of Tanzawaic Acid E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of Tanzawaic acid E, a polyketide natural product. It details the spectroscopic data, experimental protocols for its isolation, and explores its biological significance, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a member of the tanzawaic acid family, a group of structurally related polyketides produced by various fungi, including Penicillium sp.[1]. These compounds are characterized by a substituted decalin core linked to a penta-2,4-dienoic acid side chain. The intricate stereochemistry and potential biological activities of the tanzawaic acids make them compelling targets for chemical and pharmacological investigation. This guide focuses on the definitive determination of the chemical structure of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.

Molecular Formula: C₁₈H₂₆O₃[2]

Molecular Weight: 290.40 g/mol [2]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a new compound. For a salt form of this compound, a negative mode HR-ESI-QTOFMS analysis revealed a molecular ion [M]⁻ at m/z 289.1786 (calculated for C₁₈H₂₅O₃, 289.1804), confirming the molecular formula.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of this compound (salt form) in DMSO-d₆

| Position | Chemical Shift (δ) ppm | Multiplicity (J in Hz) |

| 2 | 5.66 | d (15.2) |

| 3 | 6.94 | dd (15.2, 10.8) |

| 4 | 5.95 | t (11.2) |

| 5 | 6.30 | d (11.6) |

| 7 | 1.83 | m |

| 8 | 1.22 | m |

| 9 | 0.94, 1.48 | m |

| 11 | 1.09, 1.54 | m |

| 12 | 1.22 | m |

| 13 | 1.95 | m |

| 14 | 5.25 | br s |

| 16 | 1.70 | s |

| 17 | 0.82 | d (6.8) |

| 18 | 0.84 | d (6.8) |

Data adapted from Quang et al., 2014.[3]

Table 2: ¹³C NMR Data of this compound (salt form) in DMSO-d₆

| Position | Chemical Shift (δ) ppm | Carbon Type |

| 1 | 168.0 | C |

| 2 | 125.1 | CH |

| 3 | 142.3 | CH |

| 4 | 128.5 | CH |

| 5 | 140.2 | CH |

| 6 | 49.3 | C |

| 7 | 42.1 | CH |

| 8 | 34.1 | CH |

| 9 | 46.2 | CH₂ |

| 10 | 32.9 | CH |

| 11 | 38.6 | CH₂ |

| 12 | 41.2 | CH |

| 13 | 35.8 | CH |

| 14 | 125.4 | CH |

| 15 | 136.5 | C |

| 16 | 18.5 | CH₃ |

| 17 | 22.9 | CH₃ |

| 18 | 23.3 | CH₃ |

Data adapted from Quang et al., 2014.

Definitive Structure by X-ray Crystallography

The absolute and relative stereochemistry of this compound was unequivocally established through single-crystal X-ray diffraction analysis. The crystallographic data were deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 962066. This analysis provided the precise three-dimensional arrangement of all atoms in the molecule, confirming the connectivity and stereochemical configuration of all chiral centers.

Experimental Protocols

Isolation and Purification of this compound

This compound was isolated from the culture filtrate of the fungal strain Penicillium sp. IBWF104-06, which was originally isolated from a soil sample. The general procedure for its isolation is as follows:

Caption: General workflow for the isolation and purification of this compound.

-

Fermentation: The producing fungal strain, Penicillium sp. IBWF104-06, is cultured in a suitable medium, such as Yeast Malt Glucose (YMG) broth, to promote the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the desired compounds from the aqueous medium.

-

Chromatography: The crude extract is then subjected to a series of chromatographic techniques for purification. This multi-step process often involves:

-

Silica Gel Column Chromatography: To perform an initial separation of the components based on polarity.

-

Preparative Thin-Layer Chromatography (TLC): For further fractionation of the semi-purified mixtures.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): As a final purification step to yield pure this compound.

-

Logical Flow of Structure Elucidation

The determination of the planar structure and relative stereochemistry of this compound relies on the interpretation of various spectroscopic data in a logical sequence.

Caption: Logical workflow for the structural elucidation of this compound.

Biological Activity and Signaling Pathways

Recent studies have begun to shed light on the biological activities of tanzawaic acid derivatives. Notably, certain compounds from this class have been shown to inhibit osteoclastogenesis, the process of bone resorption. This effect is mediated through the suppression of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling pathway.

One study demonstrated that a tanzawaic acid derivative could suppress RANKL-induced osteoclast differentiation in bone marrow macrophage cells (BMMCs). Mechanistically, this was attributed to the downregulation of the NF-κB and NFATc1 (Nuclear Factor of Activated T-cells 1) signaling pathways.

The proposed mechanism involves the inhibition of IκBα degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This subsequently leads to the reduced activation and nuclear translocation of NFATc1, a master regulator of osteoclastogenesis.

References

The Biosynthetic Pathway of the Tanzawaic Acid Family: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tanzawaic acids are a family of fungal polyketides characterized by a distinctive trans-decalin ring system and a variety of biological activities, including antifungal and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the tanzawaic acid biosynthetic pathway. Central to this pathway is a non-reducing polyketide synthase (NR-PKS) that catalyzes the formation of a linear polyketide precursor. This precursor undergoes a key intramolecular Diels-Alder cycloaddition to form the characteristic decalin core, which is subsequently modified by a series of tailoring enzymes to generate the diverse members of the tanzawaic acid family. This document details the key enzymatic steps, presents a proposed biosynthetic pathway, and provides representative experimental protocols for studying this and similar fungal natural product biosyntheses.

Introduction to the Tanzawaic Acid Family

The tanzawaic acids are a growing class of secondary metabolites isolated from various species of the fungal genus Penicillium, including P. steckii and P. citrinum.[1] These compounds share a common structural feature: a polysubstituted decalin ring system linked to a side chain, often a pentadienoic acid moiety. The structural diversity within the tanzawaic acid family arises from variations in the oxygenation pattern and stereochemistry of the decalin core, as well as modifications to the side chain.

The biological activities of tanzawaic acids have garnered significant interest in the scientific community. Various members of this family have demonstrated antifungal, antibacterial, anti-inflammatory, and cytotoxic properties, making them attractive lead compounds for drug discovery and development.[2] Understanding the biosynthetic pathway of these molecules is crucial for harnessing their therapeutic potential, enabling bioengineering approaches to produce novel analogs with improved efficacy and pharmacological properties.

The Tanzawaic Acid Biosynthetic Pathway

The biosynthesis of tanzawaic acids is a multi-step process orchestrated by a dedicated set of enzymes encoded within a biosynthetic gene cluster (BGC). The core of this pathway is the assembly of a polyketide backbone by a non-reducing polyketide synthase (NR-PKS), followed by a characteristic intramolecular cycloaddition and subsequent tailoring reactions.

Polyketide Backbone Formation by a Non-Reducing Polyketide Synthase (NR-PKS)

The initial step in tanzawaic acid biosynthesis is the formation of a linear polyketide chain by an iterative Type I NR-PKS. In Penicillium steckii IBWF104-06, the gene PsPKS1 has been identified as the key PKS responsible for tanzawaic acid production.[3] This was confirmed through gene knockout experiments, where the deletion of PsPKS1 resulted in the complete abolishment of tanzawaic acid biosynthesis. Reintegration of the PsPKS1 gene restored the production of these compounds, confirming its essential role in the pathway.[3]

The NR-PKS enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to assemble a specific polyketide chain. The exact length and pattern of ketoreduction during this process are programmed into the domains of the PKS enzyme.

Intramolecular Diels-Alder Cycloaddition

A hallmark of the tanzawaic acid biosynthesis is the formation of the decalin ring system via an intramolecular [4+2] cycloaddition, also known as a Diels-Alder reaction. This reaction involves the cyclization of the linear polyketide precursor, which contains a conjugated diene and a dienophile. This key step establishes the characteristic bicyclic core of the tanzawaic acid family. While the involvement of a dedicated Diels-Alderase enzyme is common in the biosynthesis of other decalin-containing natural products, it is currently unknown whether a specific enzyme catalyzes this step in the tanzawaic acid pathway or if it occurs spontaneously.

Tailoring Modifications

Following the formation of the decalin core, a series of tailoring enzymes, such as oxidoreductases (e.g., P450 monooxygenases) and transferases, are believed to modify the polyketide scaffold to produce the various tanzawaic acid derivatives. These modifications can include hydroxylations, epoxidations, and the attachment of different side chains, leading to the structural diversity observed in this family of natural products. The specific tailoring enzymes involved in the tanzawaic acid pathway and their precise functions are still under investigation.

Below is a proposed biosynthetic pathway for the tanzawaic acid family, visualized using the DOT language.

Caption: Proposed biosynthetic pathway of the tanzawaic acid family.

Quantitative Data

A thorough understanding of a biosynthetic pathway requires quantitative data to characterize the efficiency and kinetics of the involved enzymes. Due to the nascent stage of research into tanzawaic acid biosynthesis, comprehensive quantitative data is not yet available in the public domain. However, the following table outlines the types of data that are crucial for a complete understanding of this pathway.

| Parameter | Description | Significance |

| Enzyme Kinetics | ||

| PsPKS1 Vmax | The maximum rate of reaction for the polyketide synthase. | Indicates the catalytic efficiency of the core enzyme in the pathway. |

| PsPKS1 Km | The substrate concentration at which the reaction rate is half of Vmax. | Reflects the affinity of the PKS for its substrates (acetyl-CoA and malonyl-CoA). |

| Precursor Incorporation | ||

| Isotopic Labeling Efficiency | The percentage of labeled precursors (e.g., ¹³C-acetate) incorporated into the final tanzawaic acid product. | Confirms the origin of the carbon backbone and can reveal the efficiency of precursor uptake and utilization. |

| Product Yields | ||

| Wild-Type Strain Titer | The concentration of tanzawaic acids produced by the wild-type Penicillium strain under standard culture conditions. | Provides a baseline for evaluating the effects of genetic modifications on pathway productivity. |

| Mutant Strain Titer | The concentration of tanzawaic acids produced by genetically modified strains (e.g., overexpression mutants). | Demonstrates the impact of targeted genetic changes on the overall yield of the desired products. |

Experimental Protocols

This section provides detailed, representative methodologies for the key experiments required to investigate the tanzawaic acid biosynthetic pathway. These protocols are based on established techniques in fungal genetics and natural product chemistry.

Fungal Strain Cultivation and Metabolite Extraction

Objective: To cultivate the tanzawaic acid-producing fungal strain and extract the secondary metabolites for analysis.

Materials:

-

Penicillium steckii strain (e.g., IBWF104-06)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Shaking incubator

-

Ethyl acetate

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Inoculate a PDA plate with the P. steckii strain and incubate at 25°C for 7-10 days until sporulation.

-

Aseptically transfer a small piece of the mycelium from the PDA plate to a flask containing 100 mL of PDB.

-

Incubate the liquid culture at 25°C with shaking at 150 rpm for 14-21 days.

-

After the incubation period, separate the mycelium from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of ethyl acetate.

-

Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Redissolve the crude extract in a suitable solvent (e.g., methanol) and analyze the production of tanzawaic acids by HPLC.

Gene Knockout of PsPKS1 via CRISPR/Cas9

Objective: To create a targeted deletion of the PsPKS1 gene in P. steckii to confirm its role in tanzawaic acid biosynthesis. This protocol is a representative example based on CRISPR/Cas9 methods developed for Penicillium species.

Materials:

-

Penicillium steckii protoplasts

-

Cas9 protein

-

In vitro transcribed single guide RNA (sgRNA) targeting PsPKS1

-

Donor DNA template with homology arms flanking a selection marker (e.g., hygromycin resistance gene)

-

PEG-calcium chloride transformation buffer

-

Regeneration medium with selection agent

Protocol:

-

sgRNA Design and Synthesis: Design two sgRNAs targeting the 5' and 3' ends of the PsPKS1 coding sequence using a suitable online tool. Synthesize the sgRNAs by in vitro transcription.

-

Donor DNA Construction: Amplify the upstream and downstream flanking regions (homology arms, ~1 kb each) of PsPKS1 from P. steckii genomic DNA. Assemble the homology arms with a hygromycin resistance cassette using Gibson assembly or a similar cloning method.

-

Protoplast Preparation: Grow P. steckii in liquid medium and treat the mycelium with a cell wall-degrading enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: a. Pre-incubate the purified Cas9 protein with the two sgRNAs to form ribonucleoprotein (RNP) complexes. b. Mix the protoplasts with the RNP complexes and the donor DNA template. c. Add PEG-calcium chloride transformation buffer and incubate on ice. d. Plate the transformation mixture onto regeneration medium containing hygromycin.

-

Screening and Confirmation: a. Isolate genomic DNA from the resulting hygromycin-resistant colonies. b. Perform PCR using primers flanking the PsPKS1 locus and primers internal to the hygromycin resistance gene to confirm the correct integration of the knockout cassette and deletion of the target gene. c. Analyze the culture extracts of the confirmed knockout mutants by HPLC to verify the absence of tanzawaic acid production.

Caption: Workflow for CRISPR/Cas9-mediated gene knockout.

Heterologous Expression of PsPKS1

Objective: To express the PsPKS1 gene in a heterologous host to confirm its function and characterize its product. Aspergillus nidulans is a commonly used host for expressing fungal PKS genes.

Materials:

-

PsPKS1 cDNA

-

Fungal expression vector (e.g., with a controllable promoter like alcA)

-

Aspergillus nidulans protoplasts

-

Transformation reagents

-

Selective and inductive media

Protocol:

-

Vector Construction: Clone the full-length cDNA of PsPKS1 into a fungal expression vector under the control of an inducible promoter (e.g., the alcA promoter, which is induced by ethanol).

-

Transformation: Transform the expression vector into A. nidulans protoplasts using the PEG-calcium chloride method.

-

Selection and Induction: Select for transformants on appropriate selective media. Inoculate a positive transformant into a liquid medium containing a non-inducing carbon source (e.g., glucose). After a period of growth, transfer the mycelium to a medium containing an inducing carbon source (e.g., ethanol) to induce the expression of PsPKS1.

-

Metabolite Analysis: After induction, extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate). Analyze the extract by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of PsPKS1.

Conclusion

The biosynthetic pathway of the tanzawaic acid family represents a fascinating example of fungal natural product biosynthesis, featuring a key polyketide synthase and a characteristic intramolecular Diels-Alder cycloaddition. While the core components of the pathway have been identified, further research is needed to fully elucidate the functions of the tailoring enzymes in the biosynthetic gene cluster and to obtain detailed quantitative data on the enzymatic reactions. The experimental protocols provided in this guide offer a framework for researchers to further investigate this and other fungal polyketide biosynthetic pathways, ultimately paving the way for the bioengineering of novel and potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 [beilstein-journals.org]

- 3. Identification of the polyketide synthase gene responsible for the synthesis of tanzawaic acids in Penicillium steckii IBWF104-06 - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of Tanzawaic Acid E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of Tanzawaic acid E, a polyketide natural product first isolated from the marine-derived fungus Penicillium steckii. This document synthesizes the available scientific literature to present key findings on its bioactivity, detailed experimental methodologies for the assays conducted, and visual representations of the screening workflows.

Introduction

This compound is a member of the tanzawaic acid family of secondary metabolites, characterized by a trans-decalin core. First identified by Malmstrøm and colleagues in 2000 from a marine strain of Penicillium steckii, its initial biological evaluation has been a subject of interest in the quest for novel bioactive compounds.[1] Subsequent studies by other research groups have also reported the isolation of this compound or its salt form from fungal sources. This guide focuses on the primary screening assays performed to elucidate the potential therapeutic activities of this natural product.

Summary of Biological Screening Data

The initial biological evaluation of this compound has yielded specific insights into its activity profile. A key study by Sandjo et al. in 2014 investigated its effects in antimicrobial, antiproliferative, and antifungal assays. The results indicate a selective bioactivity, with notable antifungal properties against a plant pathogen, while showing limited cytotoxicity and broad-spectrum antimicrobial activity at the concentrations tested.

| Biological Assay | Target Organism/Cell Line | Result | Concentration |

| Antimicrobial Activity | Various Bacteria and Fungi | No significant activity | Up to 50 µg/mL |

| Antiproliferative Activity | HeLaS3 cells | No significant activity | Up to 50 µg/mL |

| Antifungal Activity (Conidial Germination Inhibition) | Magnaporthe oryzae | Inhibition observed | ≤ 50 µg/mL |

Experimental Protocols

The following sections detail the methodologies employed in the initial biological screening of this compound. These protocols are based on established techniques for natural product screening.

Antimicrobial Activity Assay (Broth Microdilution Method)

The antimicrobial activity of this compound was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This quantitative assay identifies the lowest concentration of a substance that prevents visible growth of a microorganism.

Protocol:

-

Preparation of Microbial Inoculum: Pure cultures of test bacteria and fungi are grown on appropriate agar (B569324) plates. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a logarithmic growth phase. The culture is subsequently diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganisms in broth without the compound) and negative (broth only) controls are included. The microtiter plate is then incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which no visible microbial growth is observed.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative effects of this compound were evaluated against the HeLaS3 human cervical cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

-

Cell Seeding: HeLaS3 cells are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: A stock solution of this compound in DMSO is diluted to various concentrations in the cell culture medium. The medium from the seeded cells is replaced with the medium containing the different concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The plate is incubated for a specified period (e.g., 72 hours) to allow the compound to affect cell proliferation.

-

MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for an additional 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. An IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined. For this compound, the IC50 was greater than 50 µg/mL.

Antifungal Activity Assay (Conidial Germination of Magnaporthe oryzae)

The inhibitory effect of this compound on the germination of fungal spores was assessed using conidia from Magnaporthe oryzae, the rice blast fungus.

Protocol:

-

Preparation of Conidial Suspension: Conidia are harvested from a sporulating culture of M. oryzae grown on an appropriate agar medium. The spores are suspended in sterile water containing a surfactant (e.g., 0.01% Tween 20) to ensure even dispersal. The concentration of the conidial suspension is adjusted to a specific density (e.g., 1 x 10^5 conidia/mL) using a hemocytometer.

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent and then diluted to the desired final concentrations in the conidial suspension.

-

Incubation: Aliquots of the conidial suspension containing the test compound are placed on a hydrophobic surface (e.g., a glass slide or the inside of a petri dish) and incubated in a humid chamber at room temperature for a set period (e.g., 24 hours) to allow for germination.

-

Microscopic Examination: After incubation, the percentage of germinated conidia is determined by observing at least 100 conidia per replicate under a microscope. A conidium is considered germinated if the length of the germ tube is at least equal to the diameter of the conidium.

-

Data Analysis: The percentage of germination inhibition is calculated relative to a solvent control.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for the biological screening of this compound.

Conclusion

The initial biological screening of this compound reveals a targeted antifungal activity against the conidial germination of the plant pathogen Magnaporthe oryzae. In the tested antimicrobial and antiproliferative assays, it did not exhibit significant activity at concentrations up to 50 µg/mL. These findings suggest that while this compound may not possess broad-spectrum cytotoxic or antibiotic properties, its potential as a specialized antifungal agent warrants further investigation. Future research could focus on elucidating the mechanism of action behind its inhibition of conidial germination and exploring its efficacy against a wider range of fungal pathogens.

References

Spectroscopic and Structural Elucidation of Tanzawaic Acid E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Tanzawaic acid E, a polyketide natural product isolated from the marine-derived fungus Penicillium steckii. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.

Core Spectroscopic Data

The structural determination of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized in the tables below.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was used to determine the molecular formula of this compound.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 313.1780 | 313.1788 | C₁₈H₂₆O₃Na |

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in CD₃OD at 600 MHz and 150 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

| Position | ¹³C (δ) | ¹H (δ, multiplicity, J in Hz) |

| 1 | 170.9 | - |

| 2 | 122.0 | 5.86 (d, 15.3) |

| 3 | 145.9 | 7.28 (dd, 11.2, 15.3) |

| 4 | 128.5 | 6.45 (dd, 11.2, 15.2) |

| 5 | 144.8 | 6.10 (d, 15.2) |

| 6 | 79.0 | - |

| 7 | - | 1.39 (m) |

| 8 | 35.3 | 1.39 (m) |

| 9 | - | 0.72 (m) |

| 10 | 32.9 | 1.45 (m) |

| 11 | - | 1.17 (m, ax), 1.54 (m, eq) |

| 12 | - | 1.59 (m) |

| 13 | 67.6 | 3.80 (dd, 2.7, 5.8) |

| 14 | 127.0 | 5.69 (d, 6.1) |

| 15 | 142.9 | - |

| 16 | 18.1 | 1.62 (s) |

| 17 | 23.1 | 0.90 (d, 6.4) |

| 18 | 23.0 | 1.09 (d, 6.4) |

Note: Some proton and carbon signals for the decalin ring system were reported with overlapping multiplets or were not explicitly assigned in the primary literature. The data presented is based on the available information from the original structure elucidation and comparative analysis with structurally related Tanzawaic acids.

Experimental Protocols

The isolation and characterization of this compound involved a series of chromatographic and spectroscopic techniques.

Isolation of this compound

This compound was first isolated from a marine-derived strain of Penicillium steckii. The general procedure involved:

-

Fermentation: The fungus was cultivated in a suitable broth medium to encourage the production of secondary metabolites.

-

Extraction: The culture broth was extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites from the aqueous medium.

-

Chromatographic Purification: The crude extract was subjected to multiple steps of chromatography for purification. This often included:

-

Open Column Chromatography: Initial fractionation of the crude extract using silica (B1680970) gel or other stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions using reversed-phase (e.g., C18) columns to yield pure this compound.

-

Spectroscopic Analysis

The structural elucidation of the purified compound was performed using the following spectroscopic methods:

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HMBC, HSQC, and NOESY) spectra were recorded on a high-field NMR spectrometer. Samples were typically dissolved in deuterated methanol (B129727) (CD₃OD).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

This guide provides foundational spectroscopic data and a general experimental framework for this compound. For more in-depth analysis and specific experimental parameters, researchers are encouraged to consult the primary literature, particularly the work by Malmstrøm et al. (2000) in the journal Phytochemistry.

The Decisive Role of the Hydroxyl Group in the Biological Activity of Tanzawaic Acid E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanzawaic acid E, a polyketide natural product, has garnered interest for its potential therapeutic activities. This technical guide delves into the critical role of its hydroxyl (-OH) group in modulating its biological effects, with a focus on its anti-inflammatory and protein tyrosine phosphatase 1B (PTP1B) inhibitory activities. Through a comprehensive review of the available literature, this document summarizes structure-activity relationship (SAR) data, provides detailed experimental methodologies for key biological assays, and visualizes the relevant signaling pathways. The evidence presented herein underscores the significance of the hydroxyl group's position and presence in dictating the potency and nature of this compound's bioactivity, offering crucial insights for the future design and development of novel therapeutic agents based on this natural product scaffold.

Introduction

Tanzawaic acids are a class of decalin-containing polyketides isolated from various species of the fungus Penicillium.[1][2] These natural products have demonstrated a range of biological activities, including anti-inflammatory, antifungal, and enzyme inhibitory effects. This compound is a member of this family characterized by the presence of a hydroxyl group on its decalin core. Understanding the contribution of this functional group to the molecule's overall activity is paramount for its development as a potential therapeutic lead. This guide provides an in-depth analysis of the current knowledge regarding the role of the hydroxyl group in the biological activity of this compound and its analogs.

The Influence of the Hydroxyl Group on Biological Activity

The presence and position of the hydroxyl group on the tanzawaic acid scaffold have been shown to be critical determinants of its biological activity. Structure-activity relationship studies, particularly in the context of anti-inflammatory and PTP1B inhibitory effects, highlight the nuanced role of this functional group.

Anti-Inflammatory Activity

The anti-inflammatory potential of tanzawaic acid derivatives has been primarily assessed through their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

Interestingly, one study on the inhibition of bacterial conjugation found that the presence of an additional hydroxyl group in this compound, as compared to Tanzawaic acids A and B, led to a significant loss of activity.[1] This suggests that for certain biological targets, the hydroxyl group can be detrimental to activity, possibly by altering the molecule's physicochemical properties, such as its ability to cross cell membranes or bind to the target protein.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. Several tanzawaic acid derivatives have been evaluated for their PTP1B inhibitory activity.

One study reported that tanzawaic acids A and B significantly inhibited PTP1B activity with the same IC50 value of 8.2 μM.[2] While specific data for this compound's PTP1B inhibitory activity is not highlighted in the same study, the presence of a hydroxyl group at C-10 is a feature shared by other tanzawaic acids with reported PTP1B inhibitory activity. Further investigation is required to elucidate the precise role of the hydroxyl group in the interaction with the PTP1B active site.

Quantitative Data on Tanzawaic Acid Activity

The following tables summarize the available quantitative data on the inhibitory activities of this compound and related derivatives.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| Compound | Cell Line | IC50 (μM) | Reference |

| Tanzawaic acid A | BV-2 | 7.1 | |

| Tanzawaic acid A | RAW 264.7 | 27.0 | |

| 2E,4Z-Tanzawaic acid D | BV-2 | 37.8 | |

| Tanzawaic acid B | BV-2 | 42.5 | |

| Tanzawaic acid Q | RAW 264.7 | Strong inhibition (IC50 not specified) | |

| Tanzawaic acid C | RAW 264.7 | Strong inhibition (IC50 not specified) | |

| Tanzawaic acid K | RAW 264.7 | Strong inhibition (IC50 not specified) |

Table 2: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

| Compound | IC50 (μM) | Reference |

| Tanzawaic acid A | 8.2 | |

| Tanzawaic acid B | 8.2 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the biological evaluation of tanzawaic acids.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard in vitro model to screen for anti-inflammatory activity.

a) Cell Culture and Treatment:

-

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound).

-

After a 1-hour pre-incubation with the test compounds, the cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

b) Nitrite (B80452) Quantification (Griess Assay):

-

After 24 hours of LPS stimulation, the culture supernatant is collected.

-

Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

An equal volume of the culture supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

c) Cell Viability Assay (MTT Assay):

-

To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay is performed in parallel.

-

After the 24-hour treatment period, the culture medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance at 570 nm is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This enzymatic assay is used to determine the direct inhibitory effect of compounds on PTP1B.

a) Reagents and Buffers:

-

Recombinant human PTP1B enzyme.

-

p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate.

-

Assay buffer: 50 mM citrate (B86180) buffer (pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).

b) Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A reaction mixture is prepared containing the assay buffer, varying concentrations of the test compound (e.g., this compound), and the PTP1B enzyme.

-

The mixture is pre-incubated for a short period (e.g., 10 minutes) at 37°C.

-

The reaction is initiated by the addition of the pNPP substrate.

-

The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is terminated by the addition of a stop solution (e.g., 1 M NaOH).

-

The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

-

The percentage of PTP1B inhibition is calculated by comparing the absorbance of the test compound-treated wells to the control wells (enzyme and substrate without inhibitor).

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating the anti-inflammatory activity of this compound.

References

Tanzawaic acid E molecular formula and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tanzawaic acid E, a polyketide natural product. The document focuses on its core physicochemical properties, including its molecular formula and CAS number, laying the groundwork for further research and development.

Core Molecular Identifiers

This compound, a secondary metabolite produced by the fungus Penicillium steckii, possesses a distinct chemical structure that contributes to its biological activities.[1] Definitive identification in a research or drug development context necessitates precise molecular and registry information.

Physicochemical Data Summary

The fundamental identifiers for this compound are summarized in the table below. This information is critical for compound registration, literature searches, and accurate experimental design.

| Identifier | Value | Source |

| Molecular Formula | C₁₈H₂₄O₃ | Inferred from identical elemental composition to Tanzawaic acid K[2] |

| CAS Number | Not available |

Biosynthesis and Isolation

This compound is a member of the tanzawaic acid family of polyketides. Its biosynthesis is rooted in the complex enzymatic machinery of its fungal producer.

General Experimental Approach for Isolation

The isolation of tanzawaic acids, including this compound, from Penicillium steckii cultures typically follows a multi-step extraction and chromatographic purification process. While the specific protocol for this compound is detailed in specialized literature, a generalized workflow can be represented as follows:

Caption: Generalized workflow for the isolation of this compound.

Further Research and Considerations

The lack of a readily available CAS number for this compound suggests that it may be a less commonly isolated or commercially available member of the tanzawaic acid family. Researchers interested in this specific compound may need to rely on isolation from source organisms or custom synthesis. The structural similarity to other tanzawaic acids, for which more data is available, can provide a basis for predicting its chemical properties and potential biological activities. The primary literature, particularly the work of Malmstrøm, Christophersen, and Frisvad, remains the foundational resource for in-depth information on the characterization of this compound.[1]

References

The Intricate Dance of Structure and Activity: A Deep Dive into Tanzawaic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Tanzawaic acids, a class of fungal-derived polyketides, have garnered significant attention in the scientific community for their diverse and potent biological activities. These complex natural products, characterized by a highly substituted decalin core and a polyene side chain, have demonstrated a spectrum of effects including anti-inflammatory, protein tyrosine phosphatase 1B (PTP1B) inhibitory, antifungal, and antibacterial properties. Understanding the structure-activity relationship (SAR) of tanzawaic acid analogs is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the SAR of tanzawaic acid analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and research workflows.

Data Presentation: Quantitative Structure-Activity Relationship of Tanzawaic Acid Analogs

The biological activity of tanzawaic acid and its derivatives is intricately linked to their structural features. Modifications to the decalin core, the polyene side chain, and various substituent groups can dramatically influence their potency and target specificity. The following tables summarize the key quantitative data from published studies, offering a comparative view of the activities of different analogs.

Table 1: Anti-inflammatory Activity of Tanzawaic Acid Analogs

| Analog/Modification | Assay | Target/Endpoint | IC50 (µM) | Source |

| Tanzawaic Acid A | LPS-activated microglial BV-2 cells | Nitric Oxide (NO) Production | 7.1 | [1][2] |

| Tanzawaic Acid B | LPS-activated microglial BV-2 cells | Nitric Oxide (NO) Production | 42.5 | [1][2] |

| 2E,4Z-Tanzawaic Acid D | LPS-activated microglial BV-2 cells | Nitric Oxide (NO) Production | 37.8 | [1] |

| Tanzawaic Acid A | LPS-stimulated RAW264.7 murine macrophages | Nitric Oxide (NO) Production | 27.0 | |

| Steckwaic Acid E derivative | LPS-induced NF-κB activity | NF-κB Inhibition | 10.4 | |

| Known analogue 10 | LPS-induced NF-κB activity | NF-κB Inhibition | 18.6 | |

| Known analogue 15 | LPS-induced NF-κB activity | NF-κB Inhibition | 15.2 |

Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity of Tanzawaic Acid Analogs

| Analog/Modification | IC50 (µM) | Source |

| Tanzawaic Acid A | 8.2 | |

| Tanzawaic Acid B | 8.2 |

Table 3: Antibacterial Activity of Novel Tanzawaic Acid Analogs

| Analog/Modification | Target Bacteria | MIC (µg/mL) | Source |

| Steckwaic Acid A | Micrococcus luteus | 2 | |

| 11-ketotanzawaic acid D | Vibrio anguillarum | 4 | |

| 8-hydroxytanzawaic acid M | Pseudomonas aeruginosa | 4 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the structure-activity relationship studies of tanzawaic acid analogs.

LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Murine Macrophages

This assay is a widely used in vitro model to screen for anti-inflammatory agents.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

-

Assay Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the tanzawaic acid analogs for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce nitric oxide (NO) production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant, which is a stable product of NO, using the Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Mix 100 µL of the supernatant with 100 µL of the Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. The inhibitory effect of the compounds on NO production is then determined.

-

Protein Tyrosine Phosphatase 1B (PTP1B) Enzymatic Assay

This assay measures the direct inhibitory effect of compounds on the enzymatic activity of PTP1B.

-

Materials:

-

Recombinant human PTP1B enzyme.

-

p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate.

-

Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).

-

Test compounds (tanzawaic acid analogs) dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PTP1B enzyme.

-

Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the pNPP substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without the inhibitor). The IC50 value is then determined from the dose-response curve.

-

Mandatory Visualizations

Logical Relationships and Experimental Workflows

Caption: General workflow for a structure-activity relationship (SAR) study.

Signaling Pathway

Caption: Proposed anti-inflammatory signaling pathway modulated by tanzawaic acid analogs.

References

Methodological & Application

Total Synthesis of the Tanzawaic Acid Core Structure: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the total synthesis of the core structure of tanzawaic acid, a family of fungal polyketides with promising biological activities, including antibacterial, antifungal, and antimalarial properties. The synthesis route described herein is based on the first total synthesis of Tanzawaic Acid B, a representative member of this family, as accomplished by Shiina and coworkers. This work provides a scalable route to the chiral octalin core, opening avenues for the synthesis of various tanzawaic acid analogs for further drug discovery and development.

Introduction

Tanzawaic acids, isolated from Penicillium species, are characterized by a highly substituted trans-octalin core and a pentadienoic acid side chain. Their complex architecture, featuring multiple stereocenters, has made them a challenging target for total synthesis. The successful gram-scale synthesis of the tanzawaic acid core is a significant achievement, enabling further investigation into their therapeutic potential.

The synthetic strategy hinges on a convergent approach, featuring several key transformations to construct the intricate polycyclic framework with high stereocontrol. These include an intramolecular Diels-Alder reaction to form the decalin core, an asymmetric Mukaiyama aldol (B89426) reaction to set key stereocenters, a Barton-McCombie deoxygenation, and a Horner-Wadsworth-Emmons reaction to install the side chain.

Retrosynthetic Analysis

The retrosynthetic analysis for the tanzawaic acid core structure reveals a strategy centered on the key chiral octalin intermediate. This intermediate is envisioned to be assembled from simpler acyclic precursors through a highly stereocontrolled intramolecular Diels-Alder reaction. The stereocenters on the acyclic precursor are established using well-precedented asymmetric reactions.

Caption: Retrosynthetic analysis of the tanzawaic acid core.

Key Reaction Steps and Yields

The following table summarizes the key steps, reactions, and reported yields for the synthesis of the tanzawaic acid core, based on the gram-scale synthesis of Tanzawaic Acid B.[1]

| Step | Transformation | Key Reaction | Starting Material | Product | Yield (%) |

| 1 | Asymmetric Alkylation | Evans Asymmetric Alkylation | Chiral auxiliary-bound propionate | Alkylated product with new stereocenter | 85 |

| 2 | Reductive Cleavage and Oxidation | LiAlH₄ reduction, Dess-Martin oxidation | Alkylated chiral auxiliary | Chiral aldehyde | 95 (2 steps) |

| 3 | Asymmetric Aldol Reaction | Asymmetric Mukaiyama Aldol Reaction | Chiral aldehyde and silyl (B83357) enol ether | Aldol adduct with two new stereocenters | 88 |

| 4 | Silyl Protection | TBSCl, Imidazole | Aldol adduct | TBS-protected diol | 98 |

| 5 | Weinreb Amide Formation | i-Bu₂AlH, Me(MeO)NH·HCl | TBS-protected ester | Weinreb amide | 92 |

| 6 | Alkylation and Desilylation | Grignard addition, TBAF | Weinreb amide | Diol precursor for Diels-Alder | 85 |

| 7 | Oxidation and Wittig Reaction | DMP, Wittig reagent | Diol | Acyclic triene precursor | 75 (2 steps) |

| 8 | Intramolecular Diels-Alder Reaction | Thermal | Acyclic triene precursor | trans-Octalin core | 70 |

| 9 | Deprotection and Functional Group Interconversion | TBAF, BzCl, DMAP | Silyl-protected octalin | Benzoate-protected alcohol | 89 (2 steps) |

| 10 | Deoxygenation | Barton-McCombie Deoxygenation | Xanthate intermediate | Deoxygenated octalin | 82 |

| 11 | Deprotection and Oxidation | LiAlH₄, DMP | Benzoate-protected octalin | Aldehyde for side-chain installation | 91 (2 steps) |

| 12 | Side-chain Installation | Horner-Wadsworth-Emmons Reaction | Aldehyde and phosphonate (B1237965) ylide | Tanzawaic acid methyl ester core | 85 |

| 13 | Saponification | LiOH | Tanzawaic acid methyl ester core | Tanzawaic acid core | 95 |

Experimental Protocols

Detailed experimental protocols for the key transformations are provided below. These are adapted from the supporting information of the first total synthesis of Tanzawaic Acid B.

Step 3: Asymmetric Mukaiyama Aldol Reaction

This protocol describes the formation of the key aldol adduct, establishing two crucial stereocenters.

Materials:

-

Chiral aldehyde (1.0 equiv)

-

Silyl enol ether (1.5 equiv)

-

(-)-Sparteine (1.2 equiv)

-

Tin(II) triflate (Sn(OTf)₂) (1.1 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the chiral aldehyde in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add (-)-sparteine.

-

Add Sn(OTf)₂ to the mixture and stir for 30 minutes.

-

Add the silyl enol ether dropwise over 15 minutes.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired aldol adduct.

Step 8: Intramolecular Diels-Alder Reaction

This protocol outlines the thermal intramolecular [4+2] cycloaddition to construct the trans-octalin core.

Materials:

-

Acyclic triene precursor (1.0 equiv)

-

Toluene, anhydrous

-

Silica gel for column chromatography

Procedure:

-

Dissolve the acyclic triene precursor in anhydrous toluene.

-

Heat the solution to reflux (approximately 110 °C) under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the trans-octalin core.

Step 12: Horner-Wadsworth-Emmons Reaction

This protocol details the installation of the pentadienoate side chain.

Materials:

-

Aldehyde (1.0 equiv)

-

Triethyl 4-phosphonocrotonate (1.2 equiv)

-

Lithium chloride (LiCl) (1.2 equiv)

-

Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of triethyl 4-phosphonocrotonate and LiCl in anhydrous CH₃CN at 0 °C, add DIPEA.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of the aldehyde in anhydrous CH₃CN dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (B1210297) (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the tanzawaic acid methyl ester core.

Synthetic Workflow

The overall synthetic workflow for the tanzawaic acid core is depicted below, highlighting the progression from simple starting materials to the complex natural product core.

Caption: Synthetic workflow for the tanzawaic acid core.

Conclusion

The total synthesis of the tanzawaic acid core structure represents a significant advancement in synthetic organic chemistry. The robust and scalable route detailed in this application note provides a platform for the synthesis of a wide array of tanzawaic acid analogs. This will undoubtedly facilitate further investigations into their mechanism of action and structure-activity relationships, ultimately aiding in the development of new therapeutic agents. Researchers are encouraged to utilize these protocols as a foundation for their own investigations into this fascinating class of natural products.

References

Application Notes and Protocols for Fungal Extraction of Tanzawaic Acid E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzawaic acid E is a polyketide metabolite produced by various species of the fungus Penicillium. This and other related tanzawaic acid derivatives have garnered interest in the scientific community due to their diverse biological activities, which include anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2][3][4] These compounds are characterized by a decalin motif and a variable side chain.[5] This document provides a comprehensive protocol for the extraction and isolation of this compound from fungal cultures, compiled from established methodologies.

Fungal Sources and Metabolites

Several species of Penicillium have been identified as producers of this compound and its analogues. These fungi have been isolated from diverse environments, including marine and terrestrial sources. A summary of representative fungal strains and the tanzawaic acid derivatives they produce is presented below.

| Fungal Strain | Source | Isolated Tanzawaic Acid Derivatives | Reference |

| Penicillium sp. IBWF104-06 | Soil | Tanzawaic acids I, J, K, L, A, and E | |

| Penicillium sp. (Strain CF07370) | Marine | Tanzawaic acids M, N, O, P, B, and E | |

| Penicillium sp. SF-6013 | Marine (from sea urchin) | 2E,4Z-tanzawaic acid D, Tanzawaic acids A, D, a salt form of E, and B | |

| Penicillium sp. KWF32 | Deep-sea | Penitanzacids A-J, Hatsusamides C-D, and known tanzawaic acids | |

| Penicillium steckii AS-324 | Deep-sea coral | Steckwaic acids A-D, 11-ketotanzawaic acid D, and other derivatives | |

| Penicillium sp. (S1a1) | Freshwater sediment | Penitanzchroman, Tanzawaic acids Y and Z, and other analogues | |

| Penicillium steckii 108YD142 | Marine sponge | Tanzawaic acid Q, A, C, D, and K |

Experimental Protocol

This protocol details the steps for the cultivation of a this compound-producing Penicillium strain, followed by the extraction and purification of the target compound.

Part 1: Fungal Cultivation

-

Strain Maintenance: The producing Penicillium strain should be maintained on Yeast Extract-Malt Extract-Glucose (YMG) agar (B569324) slants. The composition of YMG medium is as follows: 4.0 g/L yeast extract, 10 g/L malt (B15192052) extract, and 10 g/L glucose. The pH should be adjusted to 5.5 before sterilization. Solid media should contain 2.0% agar.

-

Fermentation: The fermentation can be carried out in a 20 L fermenter containing YMG medium. The culture should be incubated at 22–24 °C with agitation. Alternatively, cultivation can be performed in potato dextrose agar (PDA) medium at 25°C for 14 days.

Part 2: Extraction of this compound

-

Harvesting: After the fermentation period, the culture broth is harvested. The fungal biomass and the liquid medium can be separated by high-speed centrifugation.

-

Solvent Extraction: The culture broth is then extracted twice with an equal volume of ethyl acetate (B1210297) (EtOAc). The organic layers are combined.

-

Concentration: The combined ethyl acetate extract is evaporated to dryness under reduced pressure to obtain a crude extract.

Part 3: Purification of this compound

-

Initial Fractionation: The crude extract is subjected to open column chromatography on an ODS (octadecylsilane) column.

-

Stepwise Gradient Elution: The column is eluted with a stepwise gradient of methanol (B129727) in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Final Purification: Fractions containing the target compound are pooled and further purified by preparative HPLC to yield pure this compound.

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

References

- 1. repository.kopri.re.kr [repository.kopri.re.kr]

- 2. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tanzawaic acids isolated from a marine-derived fungus of the genus Penicillium with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Analytical Determination of Tanzawaic Acid E

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of Tanzawaic acid E, a polyketide natural product isolated from Penicillium species. The protocols outlined below are intended to guide researchers in the qualitative and quantitative analysis of this compound from fungal cultures and other matrices.

Introduction to this compound

This compound is a member of the tanzawaic acid family of polyketides, which are characterized by a trans-decalinpentanoic acid skeleton. First isolated from a marine-derived Penicillium steckii, this compound and its analogues have garnered interest due to their potential biological activities. Accurate and reliable analytical methods are crucial for the study of its biosynthesis, pharmacological properties, and for quality control in any potential therapeutic applications.

Qualitative Analysis: Structural Elucidation and Identification

The primary methods for the structural identification and confirmation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography has also been successfully employed to determine its absolute configuration[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound. A suite of 1D and 2D NMR experiments is typically required for complete structural assignment.

Protocol for NMR Analysis of this compound

-

Sample Preparation: Dissolve 1-5 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-